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Compound of Interest

Compound Name: (S)-ARI-1

Cat. No.: B12364657

Abstract: This technical guide provides a comprehensive overview of a proposed stereospecific
synthesis of the ROR1 inhibitor, (S)-ARI-1. While the initial request specified the (S)-
enantiomer, the existing scientific literature predominantly refers to the biologically active
compound as the (R)-enantiomer, (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-
4-one. This document will therefore focus on a plausible synthetic route to this (R)-enantiomer,
noting the discrepancy for the user's awareness. The proposed synthesis is based on
established methodologies for the asymmetric synthesis of flavanones and related chroman-4-
one structures. Detailed experimental protocols, quantitative data from analogous reactions,
and visualizations of the synthetic pathway and relevant biological signaling are provided to
guide researchers and drug development professionals in the potential synthesis of this and
structurally related compounds.

Introduction

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a promising
therapeutic target in various cancers.[1] ARI-1, identified as (R)-5,7-bis(methoxymethoxy)-2-(4-
methoxyphenyl)chroman-4-one, is a novel inhibitor of ROR1 that has demonstrated potential in
suppressing the development of non-small cell lung cancer.[1] The stereochemistry of ARI-1 is
crucial for its biological activity, necessitating a stereospecific synthetic approach to obtain the
desired enantiomer.

This guide outlines a proposed multi-step synthesis of (R)-ARI-1, commencing with
commercially available starting materials. The key steps involve the protection of a
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phloroglucinol derivative, a Claisen-Schmidt condensation to form a chalcone intermediate, and
a subsequent asymmetric intramolecular cyclization to establish the chiral center of the

chroman-4-one core.

Proposed Synthetic Pathway

The proposed synthetic route for (R)-ARI-1 is depicted in the following workflow diagram.
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Caption: Proposed synthetic workflow for (R)-ARI-1.

Experimental Protocols

The following are detailed experimental protocols for each key step in the proposed synthesis
of (R)-ARI-1. These protocols are based on analogous reactions reported in the literature for
the synthesis of structurally similar flavanones.

Step 1: Synthesis of 2-Hydroxy-4,6-
bis(methoxymethoxy)acetophenone

This three-step procedure begins with the acetylation of phloroglucinol, followed by a Fries
rearrangement to introduce the acetyl group onto the aromatic ring, and finally, protection of the
remaining hydroxyl groups as methoxymethyl (MOM) ethers.

3.1.1. Acetylation of Phloroglucinol:

To a solution of phloroglucinol (1.0 eq) in acetic anhydride (3.0 eq), a catalytic amount of
concentrated sulfuric acid is added dropwise at 0 °C.

The reaction mixture is stirred at room temperature for 2 hours.

The mixture is then poured into ice water and the resulting precipitate is filtered, washed with
water, and dried to yield phloroglucinol triacetate.

3.1.2. Fries Rearrangement:

Phloroglucinol triacetate (1.0 eq) and aluminum chloride (3.0 eq) are heated at 160 °C for 3
hours.

The reaction mixture is cooled and then treated with ice and concentrated hydrochloric acid.

The product, 2,4,6-trihydroxyacetophenone, is extracted with ethyl acetate, and the organic
layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under
reduced pressure.

3.1.3. Methoxymethyl (MOM) Protection:
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e To a solution of 2,4,6-trihydroxyacetophenone (1.0 eq) in anhydrous dichloromethane, N,N-
diisopropylethylamine (DIPEA, 2.5 eq) is added.

e The mixture is cooled to 0 °C, and methoxymethyl chloride (MOMCI, 2.2 eq) is added
dropwise.

e The reaction is stirred at room temperature overnight.

e The reaction is quenched with water, and the organic layer is separated, washed with
saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and
concentrated.

e The crude product is purified by column chromatography on silica gel to afford 2-hydroxy-
4,6-bis(methoxymethoxy)acetophenone.

Step 2: Claisen-Schmidt Condensation to form the
Chalcone

¢ To a solution of 2-hydroxy-4,6-bis(methoxymethoxy)acetophenone (1.0 eq) and p-
anisaldehyde (1.1 eq) in a mixture of ethanol and water, a solution of potassium hydroxide
(3.0 eq) in water is added dropwise at room temperature.

e The reaction mixture is stirred at room temperature for 24 hours.
e The mixture is then poured into ice water and acidified with dilute hydrochloric acid.

e The resulting precipitate is filtered, washed with water, and dried to give the crude chalcone,
(E)-1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

e The crude product can be purified by recrystallization from ethanol.

Step 3: Asymmetric Intramolecular Cyclization

This crucial step establishes the stereocenter at the C2 position of the chroman-4-one ring. The
use of a chiral organocatalyst, such as (S)-proline, is proposed to induce the desired (R)-
stereochemistry.
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e The chalcone from Step 2 (1.0 eq) is dissolved in an appropriate solvent (e.g., DMSO,
CH3CN).

» A catalytic amount of (S)-proline (0.1 - 0.2 eq) is added to the solution.

e The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly
elevated) and monitored by TLC for the disappearance of the starting material.

e Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water
and brine.

e The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced
pressure.

e The crude product is purified by column chromatography on silica gel to yield (R)-5,7-
bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, ((R)-ARI-1).

Quantitative Data

The following tables summarize representative quantitative data for reactions analogous to
those described in the experimental protocols. The data is provided for illustrative purposes, as
the specific yields and conditions for the synthesis of ARI-1 have not been publicly disclosed.

Table 1. Representative Yields for Key Synthetic Steps
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Table 2: Spectroscopic Data for a Structurally Similar Flavanone (Hesperetin)
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Spectroscopic Technique

Data

1H NMR (DMSO-ds, 400 MHz) & (ppm)

12.11 (s, 1H, 5-OH), 9.12 (s, 1H, 3-OH), 6.91
(d, J = 1.9 Hz, 1H, H-2"), 6.88 (d, J = 8.2 Hz, 1H,
H-5Y, 6.81 (dd, J = 8.2, 1.9 Hz, 1H, H-6'), 6.13
(d, J = 2.2 Hz, 1H, H-8), 5.92 (d, J = 2.2 Hz, 1H,
H-6), 5.46 (dd, J = 12.9, 3.0 Hz, 1H, H-2), 3.79
(s, 3H, 4-OCHs), 3.25 (dd, J = 17.1, 12.9 Hz,
1H, H-3ax), 2.76 (dd, J = 17.1, 3.0 Hz, 1H, H-

3eq)

13C NMR (DMSO-ds, 101 MHz) & (ppm)

197.1, 167.3, 163.7, 163.0, 147.9, 146.6, 131.5,
118.0, 114.2, 112.1, 103.3, 96.1, 95.2, 78.6,
55.6,42.1

Mass Spectrometry (ESI-MS) m/z

303.08 [M+H]*

Note: The spectroscopic data for (R)-ARI-1 would differ due to the presence of the MOM

protecting groups and the absence of the 3'-hydroxyl group.

ROR1 Signaling Pathway

ARI-1 functions by inhibiting the ROR1 signaling pathway. A simplified diagram of the ROR1-

mediated PISK/AKT/mTOR signaling pathway, which is implicated in cell proliferation and

survival, is presented below.
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Caption: Simplified ROR1 signaling pathway inhibited by (R)-ARI-1.

Conclusion
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This technical guide provides a plausible and detailed framework for the stereospecific
synthesis of the ROR1 inhibitor, (R)-ARI-1. By leveraging established asymmetric
methodologies for flavanone synthesis, it is proposed that (R)-ARI-1 can be obtained with high
enantiomeric purity. The provided experimental protocols, based on analogous reactions, offer
a starting point for researchers to develop a robust and efficient synthesis. Further optimization
of reaction conditions and catalyst selection will be necessary to achieve the desired yield and
stereoselectivity. The information presented herein is intended to facilitate further research and
development of RORL1 inhibitors as potential cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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